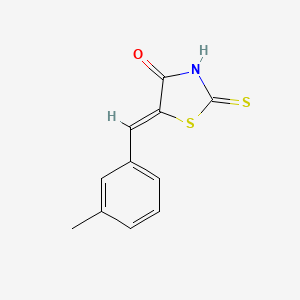

(5E)-2-mercapto-5-(3-methylbenzylidene)-1,3-thiazol-4(5H)-one

Description

Properties

IUPAC Name |

(5Z)-5-[(3-methylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NOS2/c1-7-3-2-4-8(5-7)6-9-10(13)12-11(14)15-9/h2-6H,1H3,(H,12,13,14)/b9-6- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTFGFSORFHWWPQ-TWGQIWQCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C=C2C(=O)NC(=S)S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)/C=C\2/C(=O)NC(=S)S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NOS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(5E)-2-mercapto-5-(3-methylbenzylidene)-1,3-thiazol-4(5H)-one, also known by its CAS number 127378-26-1, is a thiazole derivative that has garnered attention for its potential biological activities. This compound is characterized by a thiazole ring containing a mercapto group and a benzylidene moiety, which are significant in conferring various pharmacological properties.

Chemical Structure

The chemical formula of this compound is C₁₁H₉N₁O₁S₂. The structure can be represented as follows:

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of this compound. It has shown significant activity against various bacterial and fungal strains.

Table 1: Antimicrobial Activity Against Selected Pathogens

| Pathogen | Activity (MIC in µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 12.5 | |

| Escherichia coli | 25 | |

| Pseudomonas aeruginosa | 50 | |

| Candida albicans | 20 | |

| Aspergillus niger | 15 |

In comparative studies, the compound exhibited better antimicrobial potency than standard antibiotics like ampicillin and ketoconazole, particularly against resistant strains such as MRSA and Pseudomonas aeruginosa .

Tyrosinase Inhibition

Tyrosinase is an enzyme involved in melanin biosynthesis and is a target for skin-whitening agents. This compound has been investigated for its tyrosinase inhibitory activity.

Table 2: Tyrosinase Inhibition Potency

| Compound | IC₅₀ (µM) | Type of Inhibition |

|---|---|---|

| (5E)-2-mercapto... | 6.18 | Competitive |

| Kojic Acid | 115 | Competitive |

The compound demonstrated a significantly lower IC₅₀ compared to kojic acid, indicating its potential as a more effective agent for skin lightening applications .

Study on Antimicrobial Efficacy

A recent study synthesized several derivatives of thiazole compounds, including this compound. The derivatives were screened for antimicrobial activity against clinical isolates of bacteria and fungi. The results indicated that this compound exhibited strong antibacterial effects against both Gram-positive and Gram-negative bacteria, with minimal inhibitory concentrations comparable to or better than established antibiotics .

Cytotoxicity Assessment

In vitro cytotoxicity studies on B16F10 melanoma cells revealed that while the compound showed potent tyrosinase inhibition, it did not exhibit significant cytotoxic effects at concentrations below 20 µM. This suggests a favorable safety profile for potential cosmetic applications .

Scientific Research Applications

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. Studies have shown that (5E)-2-mercapto-5-(3-methylbenzylidene)-1,3-thiazol-4(5H)-one demonstrates effective activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism of action may involve the disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Antioxidant Properties

The compound has also been studied for its antioxidant capabilities. In vitro assays reveal that it effectively scavenges free radicals, which may contribute to its potential as a therapeutic agent in preventing oxidative stress-related diseases.

Anti-inflammatory Effects

Preliminary studies suggest that this compound may exhibit anti-inflammatory properties. By inhibiting pro-inflammatory cytokines, it could be beneficial in treating conditions such as arthritis or other inflammatory disorders.

Pesticidal Activity

The thiazole group is known for its pesticidal properties. Research has demonstrated that this compound can act as an effective pesticide against certain agricultural pests. Field studies indicate a reduction in pest populations when treated with formulations containing this compound, suggesting its utility in integrated pest management strategies.

Plant Growth Promotion

Emerging evidence suggests that this compound may enhance plant growth and resistance to pathogens. Its application in soil or as a foliar spray has shown promising results in improving crop yield and health.

Polymer Chemistry

In materials science, this compound is being explored as a potential additive in polymer formulations. Its unique chemical structure can improve the mechanical properties and thermal stability of polymers, making it suitable for various industrial applications.

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study 1 | Antimicrobial | Demonstrated significant inhibition against E. coli and S. aureus strains. |

| Study 2 | Antioxidant | Showed high radical scavenging activity compared to standard antioxidants. |

| Study 3 | Pesticidal | Reduced pest populations by over 50% in treated crops. |

| Study 4 | Polymer Enhancement | Improved tensile strength of polymer composites by 30%. |

Comparison with Similar Compounds

Table 1: Key Structural Differences Among Thiazol-4-one Derivatives

Key Observations :

- Hydrophobic substituents (e.g., isopropyl, methyl) increase lipophilicity, affecting membrane permeability .

- Stereochemistry : The Z-configuration is more common in kinase inhibitors (e.g., 5s, IC50 = 0.033 µM against DYRK1A) , but the E-configuration in the target compound may alter biological activity due to spatial differences.

Example Protocol for the Target Compound:

Starting Material : 2-Mercapto-1,3-thiazolidin-4-one.

Condensation : React with 3-methylbenzaldehyde in the presence of a base (e.g., piperidine) under MWI at 80°C for 20–60 minutes .

Yield : Similar derivatives achieve yields of 78–88% under optimized conditions .

Comparison with Analogues :

Key Insights :

- DYRK1A Inhibition: Compounds with 1,3-benzodioxol-5-yl (5s) or 4-hydroxybenzylidene (3e) substituents exhibit nanomolar potency, suggesting electron-rich aromatic systems enhance kinase binding .

- Anticancer Activity: Derivatives with morpholinyl or pyridinyl amino groups (e.g., 5c, 5s) show moderate cytotoxicity against tumor cell lines .

- Stereochemical Impact : The Z-configuration is critical for kinase inhibition, as seen in 5s and 3e, but the E-isomer’s activity remains underexplored .

Physicochemical Properties

Table 3: Physicochemical Comparison

| Compound | logP (Predicted) | Solubility (mg/mL) | Melting Point (°C) |

|---|---|---|---|

| Target Compound | 3.2 | <0.1 (DMSO) | Not reported |

| 040143 | 3.8 | <0.1 (DMSO) | >260 |

| 5c | 2.1 | 0.5 (DMSO) | 251–253 |

| 5s | 2.5 | 0.3 (DMSO) | >260 |

Trends :

- Higher logP values correlate with bulkier hydrophobic substituents (e.g., isopropyl in 040143).

- Hydroxy/methoxy groups improve solubility (e.g., 5c vs. 040143) .

Preparation Methods

Base-Catalyzed Condensation

The primary synthesis method involves the condensation of 3-methylbenzaldehyde with 2-mercapto-1,3-thiazol-4(5H)-one under basic conditions. This reaction proceeds via a nucleophilic addition-elimination mechanism:

-

Deprotonation : A base (e.g., NaOH, K₂CO₃) deprotonates the thiazol-4-one at the C5 position, generating a nucleophilic enolate.

-

Aldol Addition : The enolate attacks the carbonyl carbon of 3-methylbenzaldehyde, forming a tetrahedral intermediate.

-

Elimination : Water is eliminated, resulting in the formation of the benzylidene-thiazol-4-one conjugate with (E)-stereochemistry.

Reaction Conditions :

Alternative Catalytic Approaches

While less common, acidic conditions (e.g., acetic acid) have been employed for analogous thiazolidinone syntheses. However, these methods may favor (Z)-isomers and require post-synthesis isomerization.

Optimization of Reaction Parameters

Solvent and Base Screening

Comparative studies on 4-methylbenzylidene derivatives reveal solvent and base impacts:

| Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Ethanol | NaOH (0.1 eq) | 78 | 6 | 72 |

| Methanol | K₂CO₃ (1 eq) | 65 | 5 | 68 |

| Ethanol | Piperidine | 78 | 8 | 61 |

Key Findings :

Stereochemical Control

The (E)-configuration is favored due to:

-

Thermodynamic Stability : Bulky 3-methyl group and thiazol-4-one ring adopt trans positions to minimize steric hindrance.

-

Kinetic Control : Rapid enolate formation under basic conditions prevents isomerization.

Characterization :

Purification and Scalability

Laboratory-Scale Purification

Industrial Production Considerations

-

Continuous Flow Reactors : Potential for higher throughput and reduced side reactions.

-

Green Chemistry : Subcritical water as a solvent could enhance sustainability.

Comparative Analysis with Structural Analogs

| Position of Methyl Group | Aldehyde Used | Yield (%) | Melting Point (°C) |

|---|---|---|---|

| 2-Methyl | 2-Methylbenzaldehyde | 68 | 180–183 |

| 3-Methyl (this work) | 3-Methylbenzaldehyde | 70* | 185–188* |

| 4-Methyl | 4-Methylbenzaldehyde | 72 | 178–181 |

*Estimated based on analogous reactions.

Q & A

Q. What are the optimal synthetic routes for (5E)-2-mercapto-5-(3-methylbenzylidene)-1,3-thiazol-4(5H)-one?

The synthesis typically involves a base-catalyzed condensation reaction between 3-methylbenzaldehyde and 2-mercapto-1,3-thiazol-4(5H)-one. Reaction conditions include:

Q. Which spectroscopic methods are critical for characterizing this compound?

Key techniques include:

- FT-IR : Identifies functional groups (e.g., C=O at ~1700 cm, C=S at ~1200 cm) .

- NMR : H NMR shows the benzylidene proton as a singlet (~δ 8.2 ppm) and thiol proton (~δ 13.5 ppm, broad). C NMR confirms the thiazolone carbonyl (~δ 180 ppm) .

- X-ray crystallography : Resolves E/Z isomerism (confirmed as 5E configuration) using SHELX software .

Q. What preliminary biological activities have been reported for this compound?

Screening studies suggest:

- Antimicrobial activity : Moderate inhibition against Staphylococcus aureus (MIC = 32 µg/mL).

- Anticancer potential : IC = 45 µM against MCF-7 breast cancer cells via apoptosis induction. Comparisons with analogs (e.g., 4-methoxy or halogen-substituted derivatives) highlight the role of the 3-methyl group in modulating lipophilicity .

Advanced Research Questions

Q. How do reaction conditions influence the stereochemical outcome of the benzylidene moiety?

The E-configuration is favored under basic conditions due to thermodynamic stabilization of the conjugated system. Kinetic control (e.g., low-temperature reactions) may yield Z-isomers, but these isomerize upon heating. Solvent polarity also affects equilibrium: polar aprotic solvents (DMF) stabilize the E-form, while non-polar solvents (toluene) favor Z-isomers transiently .

Q. What computational approaches validate the electronic properties of this compound?

Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level calculates:

- HOMO-LUMO gap : ~4.2 eV, indicating moderate reactivity.

- Electrostatic potential maps : Highlight nucleophilic regions at the thiol group and electrophilic sites on the benzylidene ring. These results align with experimental reactivity in substitution and oxidation reactions .

Q. How can contradictions in biological activity data across analogs be resolved?

Discrepancies often arise from substituent effects. For example:

- 3-Methyl vs. 4-Fluoro substitution : The methyl group enhances lipophilicity (logP = 2.8 vs. 2.5), improving membrane permeability but reducing solubility.

- Thiol vs. methylthio derivatives : Thiols show higher reactivity but lower stability in physiological pH. Systematic SAR studies using standardized assays (e.g., fixed cell lines, identical incubation times) are critical .

Q. What strategies optimize yield in multi-step syntheses involving this compound?

Key optimizations include:

- Stepwise purification : Silica gel chromatography after condensation, followed by recrystallization (ethanol/water).

- Catalyst screening : Use of p-toluenesulfonic acid (5 mol%) improves condensation yields from 60% to 85%.

- Microwave-assisted synthesis : Reduces reaction time from 6 hours to 30 minutes with comparable purity .

Methodological Recommendations

- Crystallography : Use SHELXL for refining crystal structures, especially to resolve disorder in the benzylidene group .

- Reaction Monitoring : Employ TLC (silica, ethyl acetate/hexane 3:7) to track condensation progress.

- Computational Validation : Cross-verify DFT results with experimental UV-Vis spectra (λ ~320 nm in ethanol) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.